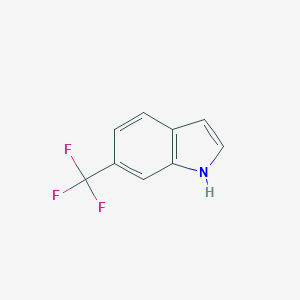
6-(Trifluoromethyl)indole
Cat. No. B089118
Key on ui cas rn:
13544-43-9
M. Wt: 185.15 g/mol
InChI Key: BPYBYPREOVLFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Carefully add NaH (10.83 g, 60% in oil, 270.8 mmol, 4 eq.) to EtOH (200 mL). When cool, add a solution of 5-trifluoromethyl-2-trimethylsilanylethynylphenylamine (22.3 g, 67.7 mmol) in EtOH (400 mL) with vigorous stirring. After 2 hours, heat to reflux. After 4 hours, evaporate in vacuo to remove the EtOH and dilute the residue obtained with water and extract with Et2O. Combine the organic layers and wash with brine, dry over MgSO4, filter, and evaporate to give a dark oil. Absorbed the oil onto silica gel and load onto short column of silica gel. Elute with 20% EtOAc in hexanes. Pool fractions containing the product and remove the solvent leaving a dark brown oil. Further purification of the oil by HPLC (silica column) using a gradient 1% Et2O in hexanes to 15% Et2O in hexanes. Pool fractions containing the product and remove the solvent to give the title compound as an orange solid: 1H NMR (300 MHz, d6-DMSO-d6): 6.58 (m, 1H), 7.28 (m, 1H), 7.61 (t, 1H), 7.74 (m, 2H), 11.51 (bs, 1H); MS(EI+): m/z 185 (M+).

Name
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
Quantity
22.3 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:19])([F:18])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([NH:11][C:12]#[C:13][Si](C)(C)C)[CH:10]=1>CCO>[F:3][C:4]([F:19])([F:18])[C:5]1[CH:10]=[C:9]2[C:8]([CH:13]=[CH:12][NH:11]2)=[CH:7][CH:6]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=CC=C(C1)NC#C[Si](C)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
When cool
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat to reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the EtOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Absorbed the oil onto silica gel and load onto short column of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elute with 20% EtOAc in hexanes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pool fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a dark brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further purification of the oil by HPLC (silica column)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pool fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

